N-(4-(4-Chlorophenoxy)phenyl)formamide
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Overview
Description
N-(4-(4-Chlorophenoxy)phenyl)formamide is an organic compound with the molecular formula C13H10ClNO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Chlorophenoxy)phenyl)formamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorophenoxy)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(4-Chlorophenoxy)phenyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)formamide: Similar in structure but lacks the additional phenoxy group.
N-Phenylformamide: A simpler analog without the chlorophenoxy substitution.
N-(4-(4-Chlorophenoxy)phenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-(4-(4-Chlorophenoxy)phenyl)formamide is unique due to the presence of both chlorophenyl and phenoxy groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
51489-62-4 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]formamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-1-5-12(6-2-10)17-13-7-3-11(4-8-13)15-9-16/h1-9H,(H,15,16) |
InChI Key |
NZIXNFSLKVEDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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